4,4-Difluoro-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-L-valine is a fluorinated derivative of the amino acid L-valine The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-L-valine typically involves the fluorination of L-valine derivatives. One common method is the use of deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of sulfur tetrafluoride (SF4) in combination with dialkylamines has been reported to produce gem-difluorides in a scalable manner .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-L-valine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms may influence the reaction pathways.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield amino or thiol derivatives of this compound .
Scientific Research Applications
4,4-Difluoro-L-valine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4,4-Difluoro-L-valine exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity for target proteins. This can result in altered enzyme activity or inhibition of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
4,4-Difluoro-L-proline: Another fluorinated amino acid with applications in protein chemistry and NMR studies.
4,4-Difluoropiperidine: Used in the synthesis of pharmaceutical compounds and chemical probes.
3,3-Difluoropyrrolidine: A key building block in drug development, particularly for antidiabetic agents.
Uniqueness: 4,4-Difluoro-L-valine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for various applications sets it apart from other fluorinated amino acids .
Properties
CAS No. |
376359-43-2 |
---|---|
Molecular Formula |
C5H9F2NO2 |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1 |
InChI Key |
JITMBQBFCHBXQH-NFJMKROFSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)N)C(F)F |
Canonical SMILES |
CC(C(C(=O)O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.